molecular formula C12H12O4 B14176805 6,7-Dimethoxy-2-benzofuranyl methyl ketone CAS No. 64466-48-4

6,7-Dimethoxy-2-benzofuranyl methyl ketone

Cat. No.: B14176805
CAS No.: 64466-48-4
M. Wt: 220.22 g/mol
InChI Key: NJYJDKKWBOFQLS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-benzofuranyl methyl ketone is an organic compound with the molecular formula C12H12O4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of the benzofuran ring and a methyl ketone group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-benzofuranyl methyl ketone typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Methoxylation: Introduction of methoxy groups at the 6 and 7 positions can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Ketone Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-benzofuranyl methyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-benzofuranyl methyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-benzofuranyl methyl ketone involves its interaction with specific molecular targets. The methoxy groups and the ketone functionality play crucial roles in its binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzofuran: Similar structure but lacks the methoxy groups.

    7-Methoxy-2-benzofuranyl methyl ketone: Similar but with only one methoxy group.

    Benzofuran: The parent compound without any substitutions.

Uniqueness

6,7-Dimethoxy-2-benzofuranyl methyl ketone is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

64466-48-4

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-(6,7-dimethoxy-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C12H12O4/c1-7(13)9-6-16-11-8(9)4-5-10(14-2)12(11)15-3/h4-6H,1-3H3

InChI Key

NJYJDKKWBOFQLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC2=C1C=CC(=C2OC)OC

Origin of Product

United States

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